molecular formula C21H15FN4O B11670214 N'-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11670214
M. Wt: 358.4 g/mol
InChI Key: KLZHPLZPJAERNI-YDZHTSKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential for forming stable complexes, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15FN4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H15FN4O/c22-16-10-8-14(9-11-16)13-23-26-21(27)20-12-19(24-25-20)18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,(H,24,25)(H,26,27)/b23-13+

InChI Key

KLZHPLZPJAERNI-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

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